Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate is a synthetic organic compound belonging to the class of pyridazines, which are heterocyclic aromatic compounds This compound features a pyridazine ring substituted with a chloro group at the 3-position and a thiophen-2-yl group at the 6-position, along with an ethyl ester group at the 4-position
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The synthesis of this compound often begins with the halogenation of a suitable pyridazine precursor
Coupling Reaction: The next step typically involves a coupling reaction, where the thiophen-2-yl group is introduced at the 6-position of the pyridazine ring.
Esterification: Finally, the carboxylic acid group at the 4-position is converted to an ethyl ester through esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial processes can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethyl ester group is oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the chloro group, potentially leading to the formation of a hydrogenated derivative.
Substitution: Substitution reactions at the pyridazine ring can introduce various functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: this compound can be oxidized to form 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid.
Reduction: Reduction can yield 3-chloro-6-(thiophen-2-yl)pyridazine-4-ethanol.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its derivatives are used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Ethyl 3-chloro-6-(methylthiophen-2-yl)pyridazine-4-carboxylate: This compound differs by having a methyl group instead of a hydrogen at the 6-position.
Ethyl 3-chloro-6-(phenyl)pyridazine-4-carboxylate: This compound has a phenyl group instead of a thiophen-2-yl group at the 6-position.
Ethyl 3-bromo-6-(thiophen-2-yl)pyridazine-4-carboxylate: This compound features a bromine atom instead of a chlorine atom at the 3-position.
Uniqueness: Ethyl 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. Its thiophen-2-yl group, in particular, contributes to its reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 3-chloro-6-thiophen-2-ylpyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)7-6-8(13-14-10(7)12)9-4-3-5-17-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYHFJUOOLHHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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